Home > Products > Screening Compounds P14811 > Pipotiazine palmitate
Pipotiazine palmitate - 37517-26-3

Pipotiazine palmitate

Catalog Number: EVT-295414
CAS Number: 37517-26-3
Molecular Formula: C40H63N3O4S2
Molecular Weight: 714.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pipotiazine palmitate is a long-acting depot neuroleptic, classified as a phenothiazine derivative. [, , , ] It is structurally related to fluphenazine and thioproperazine. [] Pipotiazine palmitate is formed by esterifying pipotiazine with palmitic acid and emulsifying it in sesame oil. [] This formulation allows for a prolonged duration of action, typically around 4 weeks. [, ]

Pipotiazine

  • Compound Description: Pipotiazine is a typical antipsychotic drug belonging to the phenothiazine class. It is the parent compound of pipotiazine palmitate. []
  • Relevance: Pipotiazine is directly related to pipotiazine palmitate as it forms the active moiety of the latter. Pipotiazine palmitate is a long-acting depot formulation of pipotiazine, formed by esterifying pipotiazine with palmitic acid. This modification allows for sustained release of pipotiazine following intramuscular injection, providing prolonged antipsychotic effects. [, , , ] Several studies investigated the pharmacokinetic relationship between pipotiazine and pipotiazine palmitate, demonstrating the conversion of the palmitate ester to the active pipotiazine in vivo. [, , ]

Pipotiazine Undecylenate

  • Compound Description: Pipotiazine undecylenate is another long-acting depot formulation of pipotiazine, formed by esterifying pipotiazine with undecylenic acid. Like pipotiazine palmitate, it is designed for intramuscular injection and provides prolonged release of pipotiazine. []
  • Relevance: Pipotiazine undecylenate is structurally very similar to pipotiazine palmitate, differing only in the fatty acid esterified to the pipotiazine molecule. Both compounds are designed to improve adherence to antipsychotic medication by enabling less frequent dosing compared to oral pipotiazine. []

Fluphenazine Decanoate

  • Compound Description: Fluphenazine decanoate is a long-acting depot antipsychotic medication belonging to the phenothiazine class. Like pipotiazine palmitate, it is administered intramuscularly and provides sustained release of the active drug, fluphenazine. [, , , , ]
  • Relevance: Fluphenazine decanoate is structurally and pharmacologically similar to pipotiazine palmitate. Both are phenothiazine-derived depot antipsychotics used for long-term management of schizophrenia and other psychotic disorders. They are often compared in clinical trials assessing their efficacy, tolerability, and side effect profiles. [, , , , ] These comparisons help clinicians choose the most appropriate long-acting antipsychotic based on individual patient needs.

Haloperidol Decanoate

  • Compound Description: Haloperidol decanoate is a long-acting depot formulation of haloperidol, a typical antipsychotic belonging to the butyrophenone class. It is administered intramuscularly, allowing for slow and sustained release of haloperidol over several weeks. [, ]
  • Relevance: Haloperidol decanoate, while belonging to a different chemical class than pipotiazine palmitate, serves as a clinically relevant comparator due to their shared characteristic as long-acting injectable antipsychotics. Clinical trials often compare haloperidol decanoate and pipotiazine palmitate to assess their relative efficacy and safety in managing schizophrenia. [] These comparative studies provide valuable insights for clinicians selecting appropriate long-acting antipsychotic treatment options.

Other Depot Antipsychotics

  • Compound Description: The papers mention various other depot antipsychotics without providing specific details, indicating a broader context of comparing different long-acting injectable antipsychotic options. [, , , ]
Classification and Source

Pipotiazine palmitate is classified as an antipsychotic drug and is specifically categorized under typical antipsychotics. Its chemical structure is derived from the phenothiazine class, which includes other well-known antipsychotic agents. The compound is synthesized from pipotiazine, which itself is an active ingredient in various formulations designed for intramuscular administration. It has been noted that pipotiazine palmitate was withdrawn from global markets in March 2015 due to shortages of the active ingredient, impacting its availability for clinical use .

Synthesis Analysis

The synthesis of pipotiazine palmitate involves several key steps:

  1. Alkylation of 2-Dimethylaminosulfonylphenothiazine: The process begins with the alkylation of 2-Dimethylaminosulfonylphenothiazine using 1-Bromo-3-chloropropane to yield 10-(3-chloropropyl)-N,N-dimethylphenothiazine-2-sulfonamide.
  2. Final Alkylation: The next step involves further alkylation with 4-Piperidineethanol, resulting in the formation of pipotiazine.
  3. Formation of Palmitate Salt: Pipotiazine is then reacted with palmitic acid to form pipotiazine palmitate, enhancing its lipid solubility and allowing for long-acting intramuscular injection formulations.

These reactions typically require controlled conditions, including specific temperatures and reaction times, to ensure high yields and purity of the final product .

Molecular Structure Analysis

Pipotiazine palmitate has a complex molecular structure characterized by the following features:

  • Chemical Formula: C40_{40}H63_{63}N3_3O4_4S2_2
  • Molecular Weight: Approximately 675.03 g/mol
  • IUPAC Name: 10-{3-[4-(2-hydroxyethyl)piperidin-1-yl]propyl}-N,N-dimethyl-10H-phenothiazine-2-sulfonamide
  • Structural Characteristics: The molecule consists of a phenothiazine core linked to a piperidine moiety through a propyl chain, with a sulfonamide functional group contributing to its pharmacological activity.

The presence of multiple functional groups allows for interactions with various biological targets, which is essential for its efficacy as an antipsychotic agent .

Chemical Reactions Analysis

Pipotiazine palmitate undergoes several important chemical reactions during its pharmacological activity:

  1. Receptor Binding: It acts as an antagonist at various neurotransmitter receptors:
    • Dopaminergic Receptors: Inhibition of D1, D2, D3, and D4 receptors helps alleviate symptoms of schizophrenia.
    • Serotonergic Receptors: Antagonism at 5-HT1 and 5-HT2 receptors contributes to anxiolytic and antidepressant effects while mitigating extrapyramidal side effects.
    • Histaminergic Receptors: Interaction with H1 receptors leads to sedation and antiemetic effects.
    • Cholinergic Receptors: Binding to muscarinic receptors affects cognitive function and can lead to side effects like dry mouth and constipation.

These interactions are critical for the therapeutic effects observed in patients but can also lead to adverse reactions such as sedation or weight gain .

Mechanism of Action

The mechanism of action of pipotiazine palmitate primarily involves its role as a receptor antagonist:

  • Dopamine Hypothesis: By blocking dopamine receptors in the limbic system, pipotiazine reduces dopaminergic overactivity associated with psychotic symptoms.
  • Serotonin Modulation: Its action on serotonergic pathways helps balance neurotransmitter levels in the brain, which can improve mood and reduce anxiety.
  • Extrapyramidal Effects Mitigation: The compound's unique receptor profile helps reduce the incidence of extrapyramidal symptoms compared to other typical antipsychotics.

This multifaceted mechanism underlies its effectiveness in managing schizophrenia while attempting to minimize side effects associated with traditional treatments .

Physical and Chemical Properties Analysis

Pipotiazine palmitate exhibits several notable physical and chemical properties:

  • Appearance: Pale yellow crystalline powder
  • Solubility:
    • Alcohol: Soluble at a ratio of 1:100
    • Water: Very low solubility (<0.0001 g/mL)
  • Melting Point: Not extensively documented but typically falls within standard ranges for similar compounds.
  • LogP (Partition Coefficient): Approximately 3.94, indicating moderate lipophilicity which aids in its absorption when administered intramuscularly.

These properties influence its pharmacokinetics, including absorption rates and distribution within biological systems .

Applications

Pipotiazine palmitate is primarily utilized in clinical settings for:

  • Schizophrenia Management: It is particularly effective for chronic cases where long-term treatment adherence is crucial.
  • Depot Formulations: The long-acting injectable form allows for less frequent dosing (typically every four weeks), improving patient compliance compared to daily oral medications.

Research continues into optimizing its formulations and exploring potential new applications within psychiatric care .

Introduction

Historical Context and Development of Pipotiazine Palmitate

Pipotiazine palmitate emerged during a transformative era in psychopharmacology when pharmaceutical development focused on extending the duration of antipsychotic action. Developed in the mid-20th century as part of the phenothiazine class, this long-acting injectable formulation was designed specifically to address the therapeutic challenges of chronic schizophrenia management. Marketed under the brand name Piportil, pipotiazine palmitate represented a significant advancement in depot antipsychotic technology through its esterification with palmitic acid, creating a lipid-soluble compound that enabled gradual release from intramuscular injection sites [9].

The historical trajectory of pipotiazine palmitate reflects the broader evolution of psychiatric therapeutics. As deinstitutionalization gained momentum in the 1960s-1970s, the medical community urgently required formulations that could maintain therapeutic drug levels during community-based treatment. Pipotiazine palmitate fulfilled this need with a pharmacological profile allowing sustained symptom control through monthly administration, a substantial improvement over daily oral dosing requirements. Its clinical utilization spanned over four decades across multiple global markets, particularly in European countries where it received regulatory approval [8] [9].

A significant historical milestone occurred in March 2015 when pipotiazine palmitate was globally withdrawn from all markets due to a critical shortage of active pharmaceutical ingredient (API) suppliers. This withdrawal created an unintended natural experiment, providing researchers with valuable insights into the clinical outcomes of patients abruptly switched to alternative antipsychotic regimens. A landmark study documented that patients stable on pipotiazine palmitate who switched to oral antipsychotics experienced significantly higher relapse rates compared to those transitioned to other long-acting injectable formulations, underscoring its therapeutic value in specific patient populations [1].

Table 1: Historical Milestones of Pipotiazine Palmitate Development

Time PeriodDevelopment PhaseSignificance
1960sInitial DevelopmentPart of first-generation long-acting injectable antipsychotics
1970s-2015Clinical UtilizationAdopted in multiple healthcare systems for schizophrenia maintenance
March 2015Global WithdrawalDiscontinued due to active pharmaceutical ingredient shortage
Post-2015Research ImpactNaturalistic studies demonstrated clinical outcomes post-withdrawal

Pharmacological Classification and Mechanistic Framework

Pipotiazine palmitate belongs to the chemical class of phenothiazine antipsychotics, specifically categorized within the piperidine subclass. This classification distinguishes it from other phenothiazine derivatives such as aliphatic (chlorpromazine) or piperazine (fluphenazine) compounds. The molecular structure consists of the active compound pipotiazine esterified with palmitic acid, forming C₄₀H₆₃N₃O₄S₂ with a molecular weight of 714.076 g/mol [7]. This esterification is pharmacologically critical as it creates a highly lipophilic compound that enables depot formation within muscle tissue after intramuscular injection, facilitating gradual hydrolysis and release of the active moiety over extended periods [4].

The primary mechanism underpinning pipotiazine palmitate's antipsychotic efficacy involves high-affinity antagonism of dopamine D₂ receptors within mesolimbic pathways. This action occurs at concentrations as low as 2.2 nM (IC₅₀), effectively modulating dopaminergic hyperactivity associated with positive psychotic symptoms. Beyond this principal mechanism, pipotiazine exhibits significant affinity for multiple neurotransmitter receptors, creating a complex polypharmacological profile. It demonstrates moderate antagonism at serotonin 5-HT₂ₐ receptors (potentially contributing to effects on negative symptoms), histamine H₁ receptors (associated with sedative properties), and alpha-1 adrenergic receptors (implicated in cardiovascular effects) [4] [9].

The pharmacokinetic profile of pipotiazine palmitate is characterized by prolonged release kinetics following intramuscular administration. After injection, the formulation establishes a depot reservoir from which the active compound is gradually released into systemic circulation. Peak plasma concentrations occur 7-14 days post-administration, with an elimination half-life of approximately 15 days. This extended release profile enables sustained therapeutic levels with dosing intervals of approximately four weeks, though steady-state concentrations require approximately two months of regular administration to achieve. The slow hydrolysis of the palmitate ester bond serves as the rate-limiting step in drug release, distinguishing it from other depot formulations that utilize different esterification strategies or nanoparticle technologies [4] [8] [9].

Table 2: Receptor Binding Profile of Pipotiazine Palmitate

Receptor TypeAffinityTherapeutic ImplicationRelative Selectivity
Dopamine D₂High (IC₅₀ = 2.2 nM)Positive symptom controlPrimary target
Serotonin 5-HT₂ₐModerateNegative symptom modulationSecondary target
Histamine H₁ModerateSedative effectsOff-target
Alpha-1 adrenergicModerateCardiovascular effectsOff-target
MuscarinicLowMinimal anticholinergic effectsNegligible

Significance in Schizophrenia Management: Adherence Challenges and Long-Acting Injectable Antipsychotics

Pipotiazine palmitate occupied a specialized niche within schizophrenia therapeutics by specifically addressing the pervasive challenge of treatment nonadherence. Studies conducted following its withdrawal revealed compelling evidence about its clinical utility: patients with documented histories of oral medication nonadherence who were transitioned to other long-acting injectable antipsychotics maintained clinical stability, whereas those switched to oral antipsychotics experienced substantially higher relapse rates requiring hospitalization. Specifically, research documented a five-fold increase in mean hospitalization days among patients who switched to oral antipsychotics compared to their pre-switch baseline [1]. This natural experiment provided real-world validation of pipotiazine palmitate's role in mitigating adherence-related treatment failures.

The comparative effectiveness of pipotiazine palmitate relative to other antipsychotic formulations was systematically evaluated in multiple controlled studies. Cochrane meta-analyses of randomized trials demonstrated comparable efficacy between pipotiazine palmitate and other depot antipsychotics across critical outcome domains. Specifically, relapse rates at one year showed no significant difference (relative risk 0.98, 95% CI 0.55–1.75), while global clinical improvement metrics were similarly equivalent (relative risk of no improvement 0.99, 95% CI 0.91–1.07) [3] [10]. When compared to oral antipsychotics directly, pipotiazine palmitate demonstrated equivalent prevention of relapse (relative risk 1.55, 95% CI 0.76–3.18) and comparable global clinical response (relative risk 2.57, 95% CI 0.76–8.63) [10].

Beyond symptom control, pipotiazine palmitate exemplified the broader therapeutic advantages of long-acting injectable antipsychotics. These formulations fundamentally restructure the adherence paradigm by reducing dosing frequency from daily decisions to monthly clinical encounters. Pharmacokinetically, they provide more stable plasma concentrations than oral formulations, minimizing peak-trough fluctuations associated with intermittent dosing. This stability potentially reduces dose-dependent side effects while maintaining consistent dopamine receptor occupancy within therapeutic ranges. For healthcare systems, long-acting injectable antipsychotics create structured opportunities for regular clinical assessment during administration visits, facilitating early intervention for emerging issues [1] [6].

Table 3: Clinical Outcomes Following Pipotiazine Palmitate Withdrawal (Naturalistic Study Data)

Switching GroupPre-Switch Hospitalization (Bed-Days/Year)Post-Switch Hospitalization (Bed-Days/Year)Relapse Rate
Switched to another long-acting injectable3 admissions (46 bed-days)No significant increaseMinimal change
Switched to oral antipsychotic1 admission (19 bed-days)5 admissions (144 bed-days)100% discontinuation rate with relapse
Overall cohort3 admissions (46 bed-days)6 admissions (283 bed-days)17.6% relapse rate

Properties

CAS Number

37517-26-3

Product Name

Pipotiazine palmitate

IUPAC Name

2-[1-[3-[2-(dimethylsulfamoyl)phenothiazin-10-yl]propyl]piperidin-4-yl]ethyl hexadecanoate

Molecular Formula

C40H63N3O4S2

Molecular Weight

714.1 g/mol

InChI

InChI=1S/C40H63N3O4S2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-22-40(44)47-32-27-34-25-30-42(31-26-34)28-19-29-43-36-20-17-18-21-38(36)48-39-24-23-35(33-37(39)43)49(45,46)41(2)3/h17-18,20-21,23-24,33-34H,4-16,19,22,25-32H2,1-3H3

InChI Key

KTOYYUONFQWSMW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCCC1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C

Synonyms

10-[3-[4-(2-Hydroxyethyl)-1-piperidinyl]propyl]-N,N-dimethyl_x000B_-10H-phenothiazine-2-sulfonamide Plamitic Ester; 2-[1-[3-[2-[(Dimethylamino)_x000B_sulfonyl]-10H-phenothiazin-10-yl]propyl]-4-piperidinyl]ethanol; IL 19552; Piportil L4; RP-19552; Pipotiazine Pal

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCC1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.